Dodecyl benzoate

Description

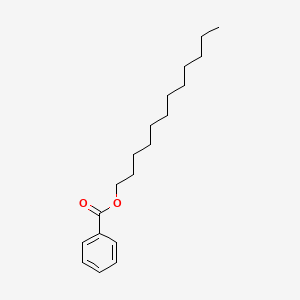

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dodecyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-14-17-21-19(20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAHAXOYRFRPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062706 | |

| Record name | Benzoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2915-72-2, 68411-27-8 | |

| Record name | Dodecyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2915-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002915722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkyl (C12-15) Benzoate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, C12-15-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4F51K239A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of dodecyl benzoate

An In-depth Technical Guide to the Physicochemical Properties of Dodecyl Benzoate (B1203000)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl benzoate (CAS No: 2915-72-2), also known as lauryl benzoate, is an organic compound classified as a benzoate ester.[1] It is synthesized from the esterification of benzoic acid and dodecanol (B89629) (lauryl alcohol).[2] this compound typically presents as a colorless to pale yellow liquid with a mild, pleasant aromatic odor.[2][3] Its chemical structure, consisting of a polar benzoate head and a long, nonpolar C12 alkyl chain, imparts amphiphilic properties that make it a valuable ingredient in various industrial and scientific applications.

In the pharmaceutical and cosmetic industries, this compound is utilized for its excellent emollient, plasticizer, and solvent properties.[2] It is known to enhance the feel and spreadability of topical formulations, reduce the greasy feel of other oily components, and solubilize active ingredients, including crystalline UV filters in sunscreens. Its ability to act as a penetration enhancer for drug delivery through biological membranes is an area of active research.[3] This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a summary of its spectral characteristics.

Physicochemical Properties

The key are summarized in the tables below. These values are compiled from various chemical databases and safety data sheets.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₃₀O₂ | [1][4][5] |

| Molecular Weight | 290.44 g/mol | [1][4][6] |

| IUPAC Name | This compound | [1] |

| Synonyms | Lauryl benzoate, Benzoic acid, dodecyl ester | [1][7][8] |

| CAS Number | 2915-72-2, 68411-27-8 | [1][9] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Odor | Mild, pleasant, aromatic | [2][3] |

| Density | 0.934 - 0.94 g/cm³ (at 20°C) | [4][6][8] |

Table 2: Thermal and Solubility Properties

| Property | Value | Reference(s) |

| Boiling Point | 383 - 385 °C (at 760 mmHg) | [9][10] |

| 167 - 170 °C (at 2 Torr) | [11] | |

| Melting Point | Not applicable (liquid at room temp.) | [7] |

| Flash Point | 161.67 - 162 °C (Tag Closed Cup) | [7][10] |

| Water Solubility | 0.009331 mg/L (at 25°C, estimated) | [10] |

| Insoluble in water | [10] | |

| Solubility in Organic Solvents | Soluble in alcohol, oils, and other organic solvents | [2][10] |

| LogP (Octanol/Water Partition Coeff.) | 7.7 - 7.9 (estimated) | [1][10] |

Spectral Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate ring (typically in the δ 7.4-8.1 ppm range). The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) would appear as a triplet around δ 4.3 ppm. The aliphatic protons of the dodecyl chain would produce a series of multiplets in the δ 0.8-1.8 ppm range, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show a signal for the carbonyl carbon of the ester at approximately δ 166 ppm. Aromatic carbons would resonate in the δ 128-133 ppm region. The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) is expected around δ 65 ppm, while the other aliphatic carbons of the dodecyl chain would appear between δ 14-32 ppm.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching band from the ester group, typically appearing around 1720-1715 cm⁻¹. Other significant peaks include C-O stretching vibrations around 1270 cm⁻¹ and 1110 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹.[13]

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 290.4. Common fragmentation patterns would include the loss of the dodecyloxy group or the dodecyl chain, and the formation of the benzoyl cation (m/z 105), which is often the base peak.

Experimental Protocols

The following sections detail standardized methodologies for determining key .

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[14]

Apparatus:

-

Thiele tube containing mineral oil

-

Thermometer (-10 to 400°C)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Rubber band or thread

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Add 0.5-1.0 mL of this compound to the small test tube.

-

Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end upwards.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into the Thiele tube, making sure the heat-transfer fluid (mineral oil) is above the level of the sample but below the opening of the test tube.[15]

-

Gently heat the side arm of the Thiele tube with a small flame. The convection currents in the oil will ensure uniform heating.[15]

-

Observe the capillary tube. As the temperature rises, air trapped in the capillary will bubble out.

-

When a continuous and rapid stream of bubbles emerges from the capillary tip, remove the heat source.[14]

-

The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[14] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

-

Record the temperature. For accuracy, allow the apparatus to cool slightly and repeat the heating/cooling cycle to get a consistent reading.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[16]

Apparatus:

-

Glass vials with screw caps

-

Analytical balance

-

Thermostatic shaker or incubator

-

Centrifuge

-

Volumetric pipettes and flasks

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a glass vial. The excess solid/liquid phase should be clearly visible.[17]

-

Add a known volume of the desired solvent (e.g., water, ethanol, buffer solution) to the vial.

-

Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Equilibration: Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16] The system is at equilibrium when the concentration of the solute in the solvent no longer changes over time.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand at the set temperature for several hours to allow the undissolved phase to settle. For emulsions or fine suspensions, centrifuge the vials at a moderate speed to achieve clear separation.[17]

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant (the solvent saturated with this compound).

-

Filter the aliquot through a syringe filter to remove any microscopic particles.

-

Accurately dilute the filtered aliquot with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC with a UV detector).

-

Calculation: Calculate the original solubility by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Applications and Significance in Drug Development

This compound's properties make it a versatile excipient in pharmaceutical formulations.

-

Topical Formulations: As a non-greasy emollient, it improves the texture and feel of creams and lotions. Its excellent solvency helps to dissolve solid active pharmaceutical ingredients (APIs), ensuring uniform distribution.

-

Penetration Enhancer: The long alkyl chain of this compound can transiently disrupt the lipid bilayer of the stratum corneum, the primary barrier of the skin. This mechanism facilitates the permeation of APIs into deeper skin layers or the systemic circulation.[3] This is particularly valuable for transdermal drug delivery systems.

-

Antimicrobial Activity: Some studies have noted that benzoate esters can exhibit antimicrobial properties, which may allow them to function as a preservative in multi-use formulations.[6]

Safety and Handling

According to available safety data sheets, this compound is not classified as a hazardous substance.[18][19] However, standard laboratory safety practices should be followed.

-

Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves (e.g., nitrile rubber), and safety goggles.[18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[18]

-

First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move the person into fresh air. If ingested, rinse mouth with water and do not induce vomiting.[18] Seek medical attention if symptoms persist.

References

- 1. This compound | C19H30O2 | CID 76204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2915-72-2: this compound | CymitQuimica [cymitquimica.com]

- 3. Buy this compound | 68411-27-8 [smolecule.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 2915-72-2 | CAA91572 | Biosynth [biosynth.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound | CAS#:68411-27-8 | Chemsrc [chemsrc.com]

- 10. thegoodscentscompany.com [thegoodscentscompany.com]

- 11. 2915-72-2 CAS MSDS (BENZOIC ACID DODECYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. rsc.org [rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis of Dodecyl Benzoate from Dodecanol and Benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dodecyl benzoate (B1203000), an important ester with applications in various fields, including pharmaceuticals and cosmetics. The primary focus is on the direct esterification of dodecanol (B89629) and benzoic acid, a process commonly known as Fischer esterification. This document details the underlying chemical principles, experimental protocols, and methods for purification and characterization.

Introduction

Dodecyl benzoate (also known as lauryl benzoate) is the ester formed from the reaction of dodecanol (lauryl alcohol) and benzoic acid. Its properties, such as low viscosity and its function as a surfactant, make it a valuable compound in various formulations.[1] The synthesis is typically achieved through direct esterification, a reversible reaction catalyzed by an acid.[1] Understanding and optimizing the reaction conditions are crucial for achieving high yields and purity of the final product.

The Core Reaction: Fischer Esterification

The synthesis of this compound from dodecanol and benzoic acid is a classic example of a Fischer esterification reaction. In this acid-catalyzed nucleophilic acyl substitution, the alcohol (dodecanol) attacks the protonated carbonyl group of the carboxylic acid (benzoic acid). The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is essential to remove water as it is formed or to use an excess of one of the reactants.[2][3]

The overall reaction is as follows:

C₁₂H₂₅OH + C₆H₅COOH ⇌ C₆H₅COOC₁₂H₂₅ + H₂O (Dodecanol) + (Benzoic Acid) ⇌ (this compound) + (Water)

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][4] Metal catalysts, such as tin or titanium compounds, can also be employed, particularly at higher temperatures.[1]

Experimental Protocols

Materials and Equipment

-

Reactants:

-

Benzoic Acid (C₆H₅COOH)

-

Dodecanol (C₁₂H₂₅OH)

-

-

Catalyst:

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

-

Solvent/Entrainer:

-

Toluene or Hexane (optional, for azeotropic removal of water)

-

-

Work-up Reagents:

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate (B1210297) (for extraction)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (if using an entrainer)

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware

-

Reaction Procedure

-

Charging the Reactor: In a round-bottom flask, combine benzoic acid and dodecanol. A slight excess of dodecanol (e.g., 1.1 to 1.5 equivalents) can be used to shift the equilibrium towards the product. If using an entrainer like toluene, it should be added at this stage.

-

Catalyst Addition: Carefully add the acid catalyst to the reaction mixture. For sulfuric acid, a catalytic amount (e.g., 1-2% by weight of the benzoic acid) is typically sufficient. For p-toluenesulfonic acid, a similar catalytic loading can be used.

-

Reflux: Assemble the reflux apparatus (with a Dean-Stark trap if applicable). Heat the mixture to reflux. The reaction temperature will depend on the boiling point of the solvent or the reactants themselves (typically in the range of 100-220°C).[1] The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Reaction Time: The reaction is typically refluxed for several hours. The exact time required for completion will depend on the scale of the reaction, the catalyst used, and the temperature.

Work-up and Purification

-

Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate. Carefully transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

Water to remove the excess alcohol.

-

5% sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted benzoic acid.[4] Be cautious of CO₂ evolution.

-

Saturated sodium chloride solution (brine) to remove residual water and inorganic salts.

-

-

Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound is then purified by vacuum distillation to separate it from any high-boiling impurities.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound via Fischer esterification. These values are representative and may vary based on the specific experimental setup.

Table 1: Reactant and Catalyst Quantities

| Component | Molecular Weight ( g/mol ) | Typical Molar Ratio | Example Quantity (for 0.1 mol Benzoic Acid) |

| Benzoic Acid | 122.12 | 1.0 | 12.21 g |

| Dodecanol | 186.34 | 1.1 - 1.5 | 20.50 g - 27.95 g |

| Sulfuric Acid | 98.08 | Catalytic | ~0.2 g |

| p-Toluenesulfonic Acid | 172.20 | Catalytic | ~0.3 g |

Table 2: Reaction Conditions and Expected Yields

| Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Sulfuric Acid | Reflux | 4 - 8 | 70 - 85 |

| p-Toluenesulfonic Acid | Reflux | 4 - 8 | 75 - 90 |

| Metal Catalysts | >180 | 2 - 6 | 80 - 95 |

Note: Yields are highly dependent on the efficiency of water removal.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from dodecanol and benzoic acid via Fischer esterification is a robust and well-established method. High yields can be achieved by carefully controlling the reaction conditions, particularly through the efficient removal of water to drive the equilibrium towards product formation. The choice of catalyst and purification method are also critical factors in obtaining a high-purity product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize and optimize the production of this compound for their specific applications.

References

An In-depth Technical Guide to Dodecyl Benzoate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of dodecyl benzoate (B1203000). The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Structure

Dodecyl benzoate is an organic compound classified as a benzoate ester. It is formed from the esterification of benzoic acid and dodecanol.

IUPAC Name: this compound[1]

Synonyms: Lauryl benzoate, Benzoic acid, dodecyl ester[1][2]

Chemical Structure:

The chemical structure of this compound is represented by the following SMILES notation: CCCCCCCCCCCCOC(=O)C1=CC=CC=C1[1]

This corresponds to a dodecyl group attached to the oxygen atom of a benzoate group.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₀O₂ | [1] |

| Molecular Weight | 290.44 g/mol | [3] |

| CAS Number | 2915-72-2 | [1] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Mild, pleasant | [4] |

| Boiling Point | 383.00 to 385.00 °C @ 760.00 mm Hg | [2] |

| Flash Point | 161.67 °C (323.00 °F) TCC | [2] |

| Density | 0.94 g/cm³ | [3] |

| Water Solubility | 0.009331 mg/L @ 25 °C (estimated) | [2] |

| logP (o/w) | 7.729 (estimated) | [2] |

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the Fischer esterification of benzoic acid with dodecanol, using a strong acid catalyst such as sulfuric acid. This reaction is a reversible process where the equilibrium is typically shifted towards the product by using an excess of one reactant or by removing water as it is formed.

Reaction Pathway

The overall reaction for the synthesis of this compound is as follows:

References

The Solubility of Dodecyl Benzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl benzoate (B1203000) (Lauryl benzoate), the ester of dodecanol (B89629) and benzoic acid, is a versatile organic compound utilized in a variety of applications, including as a plasticizer, emollient, and solvent in industrial formulations and personal care products.[1] Its performance in these roles is intrinsically linked to its solubility characteristics in different organic media. This technical guide provides a comprehensive overview of the solubility of dodecyl benzoate, supported by data on analogous compounds and detailed experimental methodologies for solubility determination.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2915-72-2 |

| Molecular Formula | C19H30O2 |

| Molecular Weight | 290.44 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Mild, pleasant |

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, it is consistently characterized as being readily soluble in most common organic solvents and oils, while being virtually insoluble in water.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Organic Solvents & Oils | Excellent solubility | [1] |

| Alcohol | Soluble | |

| Water | Insoluble |

Comparative Solubility of Shorter-Chain Alkyl Benzoates

To provide a more comprehensive understanding of the solubility behavior of this compound, it is instructive to examine the solubility of its shorter-chain analogs: methyl benzoate, ethyl benzoate, and butyl benzoate. The general trend for simple esters is that miscibility with a wide range of organic solvents is common.

Table 2: Solubility of Methyl, Ethyl, and Butyl Benzoates in Common Organic Solvents

| Solvent | Methyl Benzoate | Ethyl Benzoate | Butyl Benzoate |

| Ethanol | Miscible[2] | Miscible[3][4] | Soluble[5] |

| Diethyl Ether | Miscible[2] | Miscible[4] | Soluble |

| Acetone | Soluble[6] | Highly Soluble[3] | Soluble |

| Methanol | Soluble[2] | Miscible | Soluble |

| Carbon Tetrachloride | Soluble[2] | Soluble | Soluble |

| Chloroform | Miscible | Highly Soluble[3] | Soluble |

| Hexane | Excellent solubility[6] | Highly Soluble[3] | Soluble |

| Propylene Glycol | Soluble | Soluble[7] | Poorly Soluble[5] |

| Glycerol | Insoluble[2] | Insoluble[7] | Insoluble |

| Water | Poorly soluble (<0.1 g/100 mL at 22.5 °C)[8] | Almost insoluble (0.72 mg/mL)[4] | Insoluble[5] |

Given that this compound possesses a significantly longer, non-polar alkyl chain compared to these analogs, its solubility in highly polar solvents may be reduced, while its affinity for non-polar organic solvents is expected to be excellent.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent using the isothermal shake-flask method. This method is a reliable and widely used technique for generating accurate solubility data.

1. Materials and Equipment

-

This compound (high purity)

-

Selected Organic Solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Glass vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)

2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Using a calibrated pipette, add a precise volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess this compound to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solute.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the filtered aliquot.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the this compound residue is achieved.

-

Calculate the solubility as the mass of the residue per mass or volume of the solvent.

-

-

Chromatographic Analysis (for volatile solvents):

-

Accurately dilute the filtered aliquot with a known volume of the solvent.

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

The calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction, and specify the temperature at which the measurement was conducted.

-

Visualization of Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 2. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 5. Butyl benzoate | 136-60-7 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Cas 93-89-0,Ethyl benzoate | lookchem [lookchem.com]

- 8. Methyl benzoate | 93-58-3 [chemicalbook.com]

An In-depth Technical Guide to Dodecyl Benzoate as a Surfactant: Core Mechanisms and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl benzoate (B1203000) is a colorless to pale yellow liquid with a mild aromatic odor.[1] Beyond its surfactant properties, it is also utilized as a solvent and a plasticizer due to its good solvency for organic materials and its ability to increase the flexibility of polymers.[1] In the context of drug development, its ability to enhance skin absorption makes it a promising excipient in topical and transdermal formulations.[1]

Mechanism of Action as a Surfactant

The primary mechanism by which dodecyl benzoate functions as a surfactant is through the reduction of surface tension at the interface between two immiscible phases, such as oil and water. This is a direct consequence of its amphiphilic nature. The hydrophobic dodecyl tail has a low affinity for water and preferentially orients itself away from the aqueous phase, while the hydrophilic benzoate headgroup interacts favorably with water molecules.

At low concentrations in an aqueous solution, this compound monomers will first accumulate at the air-water or oil-water interface, with their hydrophobic tails directed away from the water. This disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension.

Micelle Formation

As the concentration of this compound in an aqueous solution increases, a point is reached where the interface becomes saturated with monomers. Above this concentration, known as the Critical Micelle Concentration (CMC), it becomes energetically more favorable for the surfactant molecules to self-assemble into spherical or other aggregate structures called micelles.

In an aqueous environment, these micelles are formed with the hydrophobic tails sequestered in the core of the structure, away from the water, and the hydrophilic heads forming an outer corona that interacts with the surrounding water molecules. This process is thermodynamically driven, primarily by the hydrophobic effect, which leads to an increase in the entropy of the overall system as the ordered water molecules surrounding the individual hydrophobic chains are released.

dot

Figure 1: General mechanism of surfactant micelle formation in an aqueous solution.

Quantitative Data

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₀O₂ | [1][2] |

| Molecular Weight | 290.44 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Mild aromatic | [1] |

Calculated and Theoretical Surfactant Properties

| Parameter | Value (Calculated/Theoretical) | Method |

| Hydrophilic-Lipophilic Balance (HLB) | ~8.6 | Griffin's Method |

Note: The absence of specific experimental values in the literature for CMC and surface tension necessitates their determination using the protocols outlined in Section 4.0.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the characterization of its surfactant properties.

Synthesis of this compound via Fischer Esterification

Fischer esterification is a classic method for the synthesis of esters by the acid-catalyzed reaction of a carboxylic acid and an alcohol.

Workflow for Fischer Esterification: dot

Figure 2: Experimental workflow for the synthesis of this compound.

Detailed Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine benzoic acid (1.0 equivalent), dodecanol (1.1-1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents). Add a suitable solvent such as toluene to facilitate the azeotropic removal of water.

-

Reflux: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the product. Continue the reflux until no more water is collected.

-

Neutralization and Washing: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the sulfuric acid catalyst) and then with brine.

-

Extraction and Drying: Extract the organic layer and dry it over anhydrous sodium sulfate.

-

Purification: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The crude this compound can then be purified by vacuum distillation to obtain the final product.

-

Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method is suitable for ionic surfactants and can be adapted for non-ionic surfactants by observing changes in the conductivity of a solution containing a small amount of an inert electrolyte.

Workflow for CMC Determination by Conductivity: dot

Figure 3: Workflow for determining the Critical Micelle Concentration (CMC) using conductivity measurements.

Detailed Protocol:

-

Solution Preparation: Prepare a concentrated stock solution of this compound in high-purity deionized water. Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Conductivity Measurement: Calibrate a conductivity meter using standard potassium chloride solutions. For each this compound solution, measure the conductivity at a constant, controlled temperature. Ensure the conductivity probe is thoroughly rinsed with deionized water and the respective solution before each measurement.

-

Data Analysis: Plot the measured conductivity (κ) versus the concentration of this compound. The plot will typically show two linear regions with different slopes.

-

CMC Determination: The concentration at which the slope of the conductivity versus concentration plot changes corresponds to the CMC. This is because, below the CMC, the conductivity increases linearly with the concentration of monomeric surfactant. Above the CMC, the formation of micelles, which are less mobile charge carriers, leads to a smaller increase in conductivity with increasing concentration. The intersection of the two linear portions of the plot gives the CMC value.

Determination of Surface Tension using the Du Noüy Ring Method

This method measures the force required to detach a platinum ring from the surface of a liquid, which is related to the surface tension.

Detailed Protocol:

-

Instrument Setup and Calibration: Use a tensiometer equipped with a Du Noüy platinum ring. Clean the ring thoroughly by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) and then flaming it to red heat to remove any organic contaminants. Calibrate the instrument according to the manufacturer's instructions, typically using high-purity water.

-

Sample Preparation: Prepare a series of aqueous solutions of this compound at various concentrations.

-

Measurement: Place a sample solution in a clean vessel on the tensiometer's sample stage. Lower the platinum ring so that it is fully immersed in the liquid. Slowly lower the sample stage, causing the ring to be pulled through the liquid-air interface. The instrument will measure the force required to detach the ring from the surface.

-

Data Analysis: The surface tension (γ) is calculated from the maximum force (F) applied, the radius of the ring (R), and a correction factor (f) that accounts for the shape of the liquid meniscus: γ = (F / 4πR) * f.

-

Surface Tension Profile: Plot the surface tension as a function of the logarithm of the this compound concentration. The surface tension will decrease with increasing concentration until the CMC is reached, after which it will plateau. The concentration at the inflection point of this curve provides another method for determining the CMC.

This compound in Drug Development

The amphiphilic nature of this compound makes it a candidate for use as a penetration enhancer in topical and transdermal drug delivery systems. Surfactants can enhance the permeation of drugs through the skin via several mechanisms:

-

Disruption of the Stratum Corneum: The stratum corneum, the outermost layer of the skin, is the primary barrier to drug absorption. Its structure consists of corneocytes embedded in a lipid-rich matrix. The hydrophobic tails of surfactant molecules can intercalate into this lipid matrix, disrupting its highly ordered structure and increasing its fluidity. This makes the stratum corneum more permeable to drug molecules.

-

Interaction with Keratin (B1170402): The hydrophilic headgroups of surfactants can interact with the keratin in the corneocytes, leading to swelling and increased hydration of these cells, which can also facilitate drug penetration.

-

Increased Drug Solubility: this compound can act as a solvent for lipophilic drugs within a formulation, increasing their thermodynamic activity and creating a larger concentration gradient to drive diffusion into the skin.

The selection of this compound as a penetration enhancer should be guided by its efficacy in enhancing the permeation of the specific drug of interest, as well as its toxicological profile to ensure it does not cause undue skin irritation or damage.

Conclusion

This compound possesses the characteristic amphiphilic structure of a non-ionic surfactant, enabling it to reduce surface tension and form micelles in aqueous solutions. While specific experimental data on its surfactant properties are not widely published, this guide provides the necessary theoretical background and detailed experimental protocols for its synthesis and characterization. Its potential as a penetration enhancer in drug delivery highlights the importance of further research into its quantitative surfactant properties and its interactions with biological membranes. The methodologies outlined herein provide a robust framework for researchers and drug development professionals to explore the full potential of this compound in their applications.

References

An In-depth Technical Guide on the Biological Activity and Antimicrobial Properties of Dodecyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Introduction

Biological Activity and Antimicrobial Properties of Benzoate (B1203000) Esters

Benzoic acid and its salts are widely recognized for their antimicrobial properties, particularly effective in acidic conditions.[4][5] The antimicrobial efficacy of benzoate esters is influenced by the length of the alkyl chain. Generally, an increase in the alkyl chain length of p-hydroxybenzoic acid esters (parabens) correlates with increased antimicrobial activity.[6] This suggests that dodecyl benzoate, with its 12-carbon alkyl chain, could exhibit potent antimicrobial effects. Benzoic acid and its derivatives are known to be effective against a broad spectrum of microorganisms, including bacteria and fungi.[3]

Quantitative Data on the Antimicrobial Efficacy of Benzoate Esters

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not found in the reviewed scientific literature, the following table summarizes the MIC values for other relevant benzoate esters. This data illustrates the general antimicrobial efficacy of this class of compounds and the influence of pH and alkyl chain length on their activity.

| Benzoate Ester | Test Organism | MIC | pH | Reference |

| Sodium Benzoate | Staphylococcus aureus | >10,000 ppm | 7.0 | [6] |

| Staphylococcus aureus | 1000 ppm | 4.0 | [6] | |

| Escherichia coli | >10,000 ppm | 7.0 | [6] | |

| Escherichia coli | 1000 ppm | 4.0 | [6] | |

| Pseudomonas aeruginosa | 0.5 mg/ml | - | [6] | |

| Candida albicans | 2.5 mg/ml | - | [6][7] | |

| Aspergillus brasiliensis | >50 mg/ml | - | [6][7] | |

| Methylparaben | Staphylococcus aureus | 2.6 mM | - | [6] |

| Propylparaben | Staphylococcus aureus | 2.2 mM | - | [6] |

| Benzyl Benzoate | Bacillus cereus | 50 µg/mL | - | [8] |

| Enterococcus aerogenes | >100 µg/mL | - | [8] |

Note: The efficacy of sodium benzoate is highly dependent on the pH of the medium, with greater activity observed in more acidic conditions.[6] The antimicrobial activity of parabens (alkyl esters of p-hydroxybenzoic acid) generally increases with the length of the alkyl chain.[6]

Hypothesized Mechanism of Antimicrobial Action

The antimicrobial action of benzoate esters is believed to be multifaceted, primarily targeting the integrity of the microbial cell membrane and disrupting key cellular processes.[6] The lipophilic nature of this compound would facilitate its interaction with and passage through the lipid-rich cell membranes of microorganisms.

The proposed mechanism involves the following steps:

-

Cellular Uptake: In an acidic environment, benzoic acid, which can be formed from the hydrolysis of this compound, is un-dissociated and lipophilic, allowing it to readily diffuse across the microbial cell membrane.[6]

-

Intracellular pH Disruption: Once inside the more alkaline cytoplasm, the benzoic acid dissociates, releasing protons (H+) and benzoate anions. This leads to a decrease in the intracellular pH.[6][9]

-

Enzyme Inhibition: The altered intracellular pH can inhibit the activity of crucial enzymes, such as phosphofructokinase, which is vital for glycolysis.[9][10] This disruption of the glycolytic pathway leads to a reduction in ATP production, effectively starving the cell of energy.[9][10]

-

Disruption of Proton Motive Force: The accumulation of protons also dissipates the proton motive force across the cell membrane, which is essential for ATP synthesis and nutrient transport, further contributing to cellular energy depletion.[6]

Caption: Hypothesized antimicrobial mechanism of this compound.

Experimental Protocols for Antimicrobial Activity Assessment

Given the lipophilic nature of this compound, standard antimicrobial susceptibility testing methods require modifications to ensure proper dispersion of the compound in the aqueous test media.

General Experimental Workflow

The following diagram outlines the general workflow for assessing the antimicrobial activity of a test compound.

Caption: General workflow for antimicrobial susceptibility testing.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or a non-ionic surfactant (e.g., Tween 80)

-

Sterile 96-well microtiter plates

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Test Compound:

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO at a high concentration (e.g., 100 mg/mL).[11]

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth medium to achieve the desired concentration range for testing. To enhance solubility, a low concentration of a non-ionic surfactant like Tween 80 (e.g., 0.001% v/v) can be included in the broth.[11]

-

-

Preparation of Inoculum:

-

From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism.

-

Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Setup:

-

Add 100 µL of the appropriate broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the highest concentration of the this compound solution to the first well of each test row and mix.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Add 100 µL of the diluted microbial inoculum to each well.

-

Include a positive control (broth and inoculum, no this compound) and a negative control (broth only). A solvent control (broth, inoculum, and the highest concentration of DMSO or surfactant used) should also be included to ensure the solvent does not inhibit microbial growth.

-

-

Incubation and Reading:

-

Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

The MIC is determined as the lowest concentration of this compound that shows no visible growth (turbidity) as observed by the naked eye or by measuring the optical density using a microplate reader.[12]

-

Agar Disk Diffusion Method for Zone of Inhibition

This method provides a qualitative assessment of the antimicrobial activity of a substance.

Materials:

-

This compound stock solution

-

Sterile filter paper disks (6 mm in diameter)

-

Test microorganisms and appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Sterile swabs

-

Incubator

Procedure:

-

Preparation of Agar Plates and Inoculum:

-

Prepare a microbial inoculum as described for the MIC method.

-

Using a sterile swab, evenly inoculate the entire surface of an agar plate with the microbial suspension.

-

-

Disk Preparation and Application:

-

Impregnate sterile filter paper disks with a known concentration of the this compound stock solution. Allow the solvent to evaporate completely.

-

Place the impregnated disks onto the surface of the inoculated agar plates.

-

Include a positive control disk (impregnated with a known antibiotic) and a negative control disk (impregnated with the solvent only).

-

-

Incubation and Measurement:

Conclusion

While direct experimental evidence for the antimicrobial activity of this compound is currently limited in publicly accessible scientific literature, the established principles of structure-activity relationships within the benzoate ester family strongly suggest its potential as an effective antimicrobial agent. Its lipophilic nature, conferred by the long dodecyl chain, is likely to enhance its ability to disrupt microbial cell membranes. The provided experimental protocols offer a robust framework for researchers to systematically evaluate the antimicrobial efficacy of this compound and other lipophilic compounds. Further investigation into the specific MICs, spectrum of activity, and mechanism of action of this compound is warranted to fully elucidate its potential in various applications, from cosmetic preservation to novel antimicrobial drug development.

References

- 1. reddit.com [reddit.com]

- 2. View Attachment [cir-reports.cir-safety.org]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Sodium Benzoate? [synapse.patsnap.com]

- 5. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. agrojournal.org [agrojournal.org]

- 8. researchgate.net [researchgate.net]

- 9. Studies on the mechanism of the antifungal action of benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies on the mechanism of the antifungal action of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. microchemlab.com [microchemlab.com]

- 15. microbe-investigations.com [microbe-investigations.com]

Dodecyl Benzoate as a Plasticizer in Polymer Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl benzoate (B1203000), a high-molecular-weight organic ester, is emerging as a significant non-phthalate plasticizer in polymer science. This technical guide provides an in-depth analysis of its role, mechanism of action, and performance characteristics within various polymer matrices. With increasing regulatory scrutiny on traditional phthalate (B1215562) plasticizers, alternatives like dodecyl benzoate offer a compelling combination of performance, permanence, and a more favorable toxicological profile. This document details the effects of long-chain alkyl benzoates on the mechanical and thermal properties of polymers, outlines comprehensive experimental protocols for their evaluation, and explores their application in specialized fields such as drug delivery systems.

Introduction to Benzoate Plasticizers

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. They function by embedding themselves between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg).[1] For decades, phthalate esters, particularly di(2-ethylhexyl) phthalate (DEHP), have dominated the plasticizer market for polyvinyl chloride (PVC).[2] However, concerns over the potential health risks associated with phthalates have driven the search for safer alternatives.[2][3]

Benzoate esters have been identified as highly effective, low-toxicity, and biodegradable alternatives to phthalate plasticizers.[3][4] They are known for their excellent compatibility with a wide range of polymers, good heat and light stability, and low volatility.[5] this compound (also known as lauryl benzoate), with its long C12 alkyl chain, is of particular interest for applications requiring high permanence and low migration.

Mechanism of Action

The plasticizing effect of this compound is primarily attributed to two complementary theories:

-

Lubricity Theory: The plasticizer molecules act as lubricants, facilitating the movement of polymer chains past one another, which imparts flexibility.

-

Free Volume Theory: The introduction of this compound molecules increases the "free volume" within the polymer matrix. This increased space allows for greater segmental mobility of the polymer chains, transitioning the material from a rigid, glassy state to a more flexible, rubbery state at lower temperatures.

The long, non-polar dodecyl chain enhances compatibility with the polymer matrix, while the polar benzoate group can interact with polar segments of the polymer, such as the C-Cl bond in PVC. This balance of polar and non-polar characteristics is crucial for an effective plasticizer.[1][6]

Performance Characteristics of Long-Chain Alkyl Benzoates in PVC

While extensive quantitative data specifically for this compound is limited in publicly available literature, the performance of structurally similar long-chain alkyl benzoates provides a strong indication of its expected properties. The following tables summarize representative data for such plasticizers in PVC formulations, often compared to the industry standard, DEHP.

Table 1: Representative Mechanical Properties of PVC Plasticized with Long-Chain Benzoates vs. DEHP

| Property | Test Method | Unplasticized PVC | PVC with DEHP (40 phr) | PVC with 1,5-Pentanediol Dibenzoate (40 phr)[7] |

| Tensile Strength (MPa) | ASTM D638 | ~50 | ~24.1 | ~24.5 |

| Elongation at Break (%) | ASTM D638 | <10 | ~300 | ~350 |

| 100% Modulus (MPa) | ASTM D638 | - | ~11.5 | ~9.7 |

| Hardness (Shore A) | ASTM D2240 | >100 | ~80 | ~78 |

Data for 1,5-Pentanediol Dibenzoate is presented as a representative example of a high-performance benzoate plasticizer.[7] phr = parts per hundred resin.

Table 2: Representative Thermal and Migration Properties of PVC Plasticized with Long-Chain Benzoates vs. DEHP

| Property | Test Method | PVC with DEHP (40 phr) | PVC with 1,5-Pentanediol Dibenzoate (40 phr)[7] |

| Glass Transition Temp. (Tg) (°C) | DSC | ~ -2.9 | ~ -5.4 |

| Volatility (Weight Loss %) (24h @ 100°C) | ASTM D1203 | Variable | Lower than DEHP |

| Migration Resistance (n-hexane extraction) | - | Variable | Improved over DEHP |

Data for 1,5-Pentanediol Dibenzoate is presented as a representative example of a high-performance benzoate plasticizer.[7]

Experimental Protocols for Evaluation

The following section details the methodologies for incorporating and evaluating this compound as a plasticizer in a polymer matrix, using PVC as a representative example.

Synthesis of this compound

This compound can be synthesized via Fischer esterification of benzoic acid with dodecanol, typically using an acid catalyst.[2]

Compounding and Sample Preparation

Objective: To homogeneously incorporate this compound into the polymer resin.

Materials & Equipment:

-

Polymer resin (e.g., PVC K-value 67)

-

This compound

-

Thermal stabilizer (e.g., mixed metal stabilizer)

-

Two-roll mill

-

Hydraulic press with heating and cooling capabilities

-

Molding plates and shims

Procedure:

-

On a two-roll mill preheated to 160-170°C, band the PVC resin.

-

Gradually add the thermal stabilizer and mix until a homogenous blend is achieved.

-

Slowly add the pre-weighed this compound to the PVC blend on the mill. The amount is typically expressed in parts per hundred of resin (phr).

-

Continue milling for 5-10 minutes to ensure uniform distribution of the plasticizer.

-

Sheet off the compounded PVC from the mill.

-

Place the PVC sheet between two molding plates with a shim of the desired thickness (e.g., 1 mm).

-

Preheat the hydraulic press to 170-180°C.

-

Place the molding assembly in the press and apply low pressure for 2-3 minutes to allow the PVC to melt and flow.

-

Increase the pressure to approximately 10 MPa and maintain for 5 minutes.

-

Cool the mold under pressure to below 50°C.

-

Remove the pressed PVC film from the mold.

-

Condition the film at standard laboratory conditions (23°C and 50% relative humidity) for at least 24 hours before testing.

Mechanical Properties Testing

-

Tensile Strength, Elongation at Break, and Modulus: Determined using a universal testing machine according to ASTM D638 .

-

Hardness: Measured using a durometer according to ASTM D2240 (Shore A or D scale).

Thermal Analysis

-

Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC) according to ASTM D3418 . The Tg is a key indicator of plasticizer efficiency.

Permanence and Migration Testing

-

Volatility: Assessed by measuring the weight loss of a sample after heating in an oven, as per ASTM D1203 .

-

Leaching in Solvents: Evaluated by immersing a weighed sample in a specific solvent (e.g., n-hexane, soapy water) for a set time and temperature, then re-weighing to determine the mass of extracted plasticizer.

-

Activated Carbon Migration: This method assesses the tendency of the plasticizer to migrate out of the PVC matrix into an absorptive medium, also guided by ASTM D1203 .

Applications in Drug Development

The properties of this compound make it a candidate for use in pharmaceutical and medical applications.

-

Medical Device Plasticization: As a non-phthalate plasticizer with low migration potential, this compound is suitable for flexible PVC applications such as tubing, IV bags, and other medical devices where patient safety is paramount.[2][8]

-

Topical and Transdermal Drug Delivery: The "dodecyl" moiety is known to act as a penetration enhancer in topical formulations. Dodecyl-containing compounds can reversibly interact with the lipids in the stratum corneum, increasing skin permeability.[9] this compound could therefore serve a dual role in a transdermal patch: plasticizing the polymer matrix of the patch and enhancing the delivery of the active pharmaceutical ingredient (API) through the skin.[10][11]

Visualizations

Logical Workflow for Plasticizer Evaluation

Caption: Workflow for the synthesis, formulation, and evaluation of this compound as a plasticizer.

Conceptual Mechanism of Plasticization

Caption: this compound increases the spacing (free volume) between polymer chains, enhancing flexibility.

Conclusion

This compound and other long-chain alkyl benzoates represent a promising class of non-phthalate plasticizers for the polymer industry. Their favorable performance characteristics, including high plasticizing efficiency and low migration potential, make them suitable for a wide range of applications, from consumer goods to sensitive medical devices. For drug development professionals, the unique properties of this compound may offer dual functionality in transdermal delivery systems, acting as both a matrix plasticizer and a permeation enhancer. Further research focusing on generating a comprehensive dataset for this compound across various polymers will solidify its position as a leading alternative to traditional plasticizers.

References

- 1. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US20040138358A1 - Isodecyl benzoate mixtures, preparation, and their use - Google Patents [patents.google.com]

- 5. US20080234414A1 - Plasticiser Compositions - Google Patents [patents.google.com]

- 6. Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. kinampark.com [kinampark.com]

- 9. Dodecyl Amino Glucoside Enhances Transdermal and Topical Drug Delivery via Reversible Interaction with Skin Barrier Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US5580574A - Pharmaceutical composition for transdermal delivery - Google Patents [patents.google.com]

- 11. Formulation and evaluation of 4-benzylpiperidine drug-in-adhesive matrix type transdermal patch - PMC [pmc.ncbi.nlm.nih.gov]

Dodecyl Benzoate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 2915-72-2 Molecular Formula: C₁₉H₃₀O₂

This technical guide provides an in-depth overview of dodecyl benzoate (B1203000), a versatile organic compound with applications in various scientific fields, including materials science and drug delivery. This document details its physicochemical properties, synthesis, and key experimental applications, offering valuable information for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Dodecyl benzoate is an ester formed from the reaction of dodecanol (B89629) and benzoic acid. It is a colorless to pale yellow liquid with a mild aromatic odor. Its properties make it a valuable component in a range of formulations.

| Property | Value | Reference |

| CAS Number | 2915-72-2 (Primary) | [1][2] |

| 68411-27-8 (Secondary) | [3] | |

| Molecular Formula | C₁₉H₃₀O₂ | [1][3] |

| Molecular Weight | 290.44 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Lauryl benzoate, Benzoic acid, dodecyl ester | [3] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Mild, aromatic | |

| Boiling Point | 383.00 to 385.00 °C @ 760.00 mm Hg | |

| Flash Point | 161.67 °C (323.00 °F) | [4] |

| Solubility | Soluble in alcohol; Insoluble in water | [4] |

Synthesis of this compound

This compound is typically synthesized through the Fischer esterification of benzoic acid with dodecanol, using an acid catalyst. Another common method is the transesterification of a benzoate ester, such as methyl benzoate, with dodecanol.

Experimental Protocol: Fischer Esterification

This protocol describes a representative procedure for the synthesis of this compound based on the principles of Fischer esterification.

Materials:

-

Benzoic acid

-

Dodecanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (B28343) (for azeotropic removal of water)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid (1.0 equivalent), dodecanol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

-

Add toluene to the flask to facilitate the azeotropic removal of water formed during the reaction.

-

Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is complete.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified by vacuum distillation if required.

Logical Workflow for this compound Synthesis

Caption: Synthesis workflow for this compound via Fischer esterification.

Applications in Drug Development

This compound serves as a valuable excipient in pharmaceutical formulations, primarily due to its properties as a penetration enhancer for topical and transdermal drug delivery systems. Its lipophilic nature allows it to interact with the stratum corneum, the outermost layer of the skin, thereby increasing the permeation of active pharmaceutical ingredients (APIs).

This compound as a Penetration Enhancer

The mechanism by which this compound enhances skin penetration is believed to involve the disruption of the highly ordered lipid structure of the stratum corneum. This creates a more fluid environment, allowing drug molecules to diffuse more readily through the skin barrier.

Experimental Protocol: In-Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a general procedure for evaluating the effect of this compound on the skin permeation of a model drug using Franz diffusion cells.

Materials:

-

Franz diffusion cells

-

Excised skin membrane (e.g., human or animal skin)

-

Model drug

-

Phosphate-buffered saline (PBS) as the receptor solution

-

This compound

-

A suitable solvent for the drug and this compound (e.g., ethanol, propylene (B89431) glycol)

-

Magnetic stirrer

-

Water bath

Procedure:

-

Prepare the donor formulation by dissolving the model drug and this compound (at a specific concentration) in the chosen solvent. A control formulation without this compound should also be prepared.

-

Mount the excised skin membrane on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

-

Fill the receptor compartment with pre-warmed PBS and ensure no air bubbles are trapped beneath the skin. The receptor solution should be continuously stirred.

-

Maintain the temperature of the apparatus at 32°C or 37°C to mimic physiological conditions.

-

Apply a known amount of the donor formulation to the surface of the skin in the donor compartment.

-

At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed PBS.

-

Analyze the concentration of the model drug in the collected samples using a suitable analytical method (e.g., HPLC).

-

Calculate the cumulative amount of drug permeated per unit area over time and determine the flux.

-

Compare the permeation profile of the drug with and without this compound to evaluate its enhancement effect.

Experimental Workflow for Skin Permeation Study

References

An In-depth Technical Guide to the Hydrolysis of Dodecyl Benzoate to Dodecanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical hydrolysis of dodecyl benzoate (B1203000), a reaction that cleaves the ester bond to yield dodecanol (B89629) and benzoic acid. This process is a fundamental example of ester saponification, a crucial transformation in organic synthesis. The methodologies and data presented herein are compiled to assist researchers in understanding and implementing this reaction.

Core Concepts: The Chemistry of Ester Hydrolysis

The hydrolysis of dodecyl benzoate can be achieved under either acidic or basic conditions.

-

Base-Catalyzed Hydrolysis (Saponification): This is the more common and generally irreversible method for ester hydrolysis.[1][2] The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the dodecanolate anion as the leaving group. The resulting benzoic acid is immediately deprotonated by the alkoxide in the basic medium to form a stable carboxylate salt (sodium benzoate), driving the reaction to completion.[1][3] Subsequent acidification of the reaction mixture protonates the benzoate salt to yield benzoic acid.[4]

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction and the reverse of Fischer esterification.[5] The ester is heated with a strong acid in the presence of excess water. The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a molecule of dodecanol is eliminated, and the carboxylic acid is regenerated along with the acid catalyst.

Due to its irreversibility and typically higher yields, this guide will focus on the base-catalyzed hydrolysis of this compound.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and a general laboratory workflow for the saponification of this compound.

Caption: Reaction pathway for the base-catalyzed hydrolysis of this compound.

Caption: A generalized experimental workflow for the hydrolysis of this compound.

Detailed Experimental Protocols

The following protocols are adapted from general procedures for ester saponification and are tailored for this compound.[4][6] Due to the long alkyl chain of dodecanol, modifications in solvents and purification methods may be necessary compared to the hydrolysis of smaller esters.

Protocol 1: Standard Alkaline Hydrolysis (Saponification)

This protocol is suitable for a standard laboratory setting.

-

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Distilled water

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).

-

Addition of Base: Add NaOH (2.0-3.0 eq) or LiOH (2.0-3.0 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 66°C for THF) and maintain for 4-8 hours. The long alkyl chain may require a longer reaction time for complete hydrolysis.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup - Cooldown and Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the THF using a rotary evaporator.

-

Acidification: Cool the remaining aqueous mixture in an ice bath and acidify to a pH of approximately 2 with 1 M HCl. This will precipitate the benzoic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the products (dodecanol and benzoic acid) with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product mixture.

-

Purification: Separate dodecanol and benzoic acid using column chromatography on silica (B1680970) gel. A solvent gradient of hexane (B92381) and ethyl acetate is typically effective. Alternatively, for larger scales, fractional distillation under reduced pressure can be employed.[7]

-

Protocol 2: Mild Alkaline Hydrolysis in a Non-Aqueous Medium

This protocol is adapted for sterically hindered or sensitive esters and may be advantageous for this compound to avoid potential side reactions at high temperatures.[8]

-

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1 M solution

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware.

-

-

Procedure:

-